molecular formula C12H15N7O2 B2759251 N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1396686-15-9

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Numéro de catalogue: B2759251
Numéro CAS: 1396686-15-9
Poids moléculaire: 289.299
Clé InChI: VBCJYWHSSUUMFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a triazole ring via an acetamide bridge, which imparts distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where a halogenated pyrimidine reacts with morpholine in the presence of a base such as potassium carbonate.

    Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and acylating agents.

    Acetamide Linkage: The final step involves coupling the triazole and morpholinopyrimidine intermediates using an acylation reaction, typically employing acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the triazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium azide, thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds similar to N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibit antimicrobial properties. Specifically, triazole derivatives have been shown to possess activity against various bacterial and fungal pathogens. The incorporation of the morpholine and pyrimidine structures may enhance the compound's efficacy against resistant strains .

Anticancer Potential
Studies have explored the potential of triazole-containing compounds as anticancer agents. For instance, triazoles can interfere with cancer cell proliferation by inhibiting specific enzymes involved in tumor growth. This compound may serve as a lead compound for developing new anticancer therapies .

Antiparasitic Activity
The compound has been investigated for its activity against protozoan parasites such as Trypanosoma brucei, the causative agent of human African trypanosomiasis. Modifications to similar compounds have shown enhanced potency and selectivity against these parasites, suggesting that this compound could be optimized for therapeutic use .

Case Study 1: Optimization for Antimicrobial Activity

A study focusing on the optimization of triazole derivatives revealed that specific modifications to the molecular structure significantly enhanced antimicrobial efficacy. The introduction of morpholine groups improved solubility and bioavailability, leading to increased activity against Staphylococcus aureus and Candida albicans. The findings suggest that similar strategies could be applied to this compound for enhanced antimicrobial properties .

Case Study 2: Evaluation as an Anticancer Agent

In preclinical trials, derivatives of triazole compounds were evaluated for their ability to inhibit cancer cell lines. The results indicated that modifications enhancing lipophilicity resulted in improved cellular uptake and cytotoxicity against breast cancer cells. This suggests that this compound could be a candidate for further development in targeted cancer therapies .

Summary of Applications

ApplicationDescription
AntimicrobialEffective against bacterial and fungal pathogens; potential for resistance management.
AnticancerInhibits tumor growth; possible lead compound for new therapies.
AntiparasiticActivity against protozoan parasites; potential optimization for therapeutic use.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The morpholinopyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity. The triazole ring can enhance binding affinity and specificity, leading to potent biological effects. The acetamide linkage provides structural stability and influences the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

  • N-(4-morpholinopyrimidin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
  • N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide
  • N-(6-piperidinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Comparison:

  • Structural Differences: Variations in the position of the morpholine group or the type of triazole ring can significantly alter the compound’s chemical and biological properties.
  • Biological Activity: The presence of different substituents can affect the compound’s ability to bind to molecular targets, influencing its potency and selectivity.
  • Stability and Solubility: Structural modifications can impact the compound’s stability and solubility, affecting its suitability for various applications.

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide stands out due to its unique combination of a morpholinopyrimidine and triazole ring, offering a balance of stability, reactivity, and biological activity that makes it valuable for diverse scientific research applications.

Activité Biologique

N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, with the CAS number 1396686-15-9 and a molecular weight of 289.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N7O2. The structure features a morpholine ring linked to a pyrimidine moiety and a triazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC12H15N7O2
Molecular Weight289.29 g/mol
CAS Number1396686-15-9

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The methods often include the formation of the morpholine and triazole rings through cyclization reactions followed by acetamide formation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related triazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

The proposed mechanisms of action for these compounds include:

  • Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in related compounds .

Other Biological Activities

In addition to anticancer effects, there is potential for antimicrobial activity. Compounds containing triazole rings are well-documented for their antifungal and antibacterial properties, making them candidates for further investigation in infectious disease contexts .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity against multiple cell lines. Results indicated that certain derivatives led to significant cell death through apoptosis-related pathways .
  • Synthesis and Evaluation : Another research effort synthesized a series of morpholino-pyrimidine derivatives and assessed their biological activities, revealing promising results against specific cancer types .

Propriétés

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O2/c20-12(6-19-9-13-7-16-19)17-10-5-11(15-8-14-10)18-1-3-21-4-2-18/h5,7-9H,1-4,6H2,(H,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCJYWHSSUUMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.